molecular formula C11H9Cl2N3O2 B2657706 [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-chloroacetate CAS No. 338419-22-0

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-chloroacetate

Cat. No. B2657706
CAS RN: 338419-22-0
M. Wt: 286.11
InChI Key: FSZXCYBOZHNQNE-UHFFFAOYSA-N
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Description

Triazoles are an important class of heterocyclic compounds with antimicrobial, antimycotic, antimycobacterial, antiprotozoal, anticonvulsant, and anticancer activity . They are commonly used in antifungal drugs like fluconazole, itraconazole, and voriconazole .


Synthesis Analysis

The synthesis of similar compounds often involves a series of reactions. For instance, a series of novel ® (-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities .


Molecular Structure Analysis

The molecular structure of similar compounds is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

Triazoles are often used in the treatment of allergies. Most piperazine drugs share the same pharmacophore diphenylmethylpiperazine .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined using various techniques. For example, the crystal structure of 1-(4-(4-chlorophenoxy)-2-chlorophenyl)ethanone was determined .

Scientific Research Applications

Anticonvulsant Activity

Epilepsy, a neurological disorder characterized by repetitive seizures, affects nearly 5% of the global population. Existing antiepileptic drugs (AEDs) have limitations, including side effects and toxicity. Researchers synthesized ester derivatives of the compound and screened them for anticonvulsant activity. These derivatives demonstrated protection against seizures without neurotoxicity. Molecular docking studies provided insights into their potential mechanisms .

Fungicidal Activity

The compound’s bis-heterocyclic structure has been investigated for its fungicidal properties. Although further research is needed, its crystal structure and potential antifungal effects make it an interesting candidate for agricultural and pharmaceutical applications .

Antitubercular Potential

Derivatives derived from the compound have been evaluated for their in vitro antitubercular activity. These compounds exhibited promising results against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG). Their unique structure warrants further exploration in the fight against tuberculosis .

Mechanism of Action

Triazoles act as non-steroidal aromatase inhibitors and find use in the treatment of estrogen-dependent breast cancer .

Safety and Hazards

Safety data sheets provide information on chemical products that help users of those chemicals to make a risk assessment. They describe the hazards the chemical presents, and give information on handling, storage, and emergency measures in case of an accident .

Future Directions

The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . The discovery and development of new derivatives of triazoles could be a promising direction for future research.

properties

IUPAC Name

[1-(4-chlorophenyl)triazol-4-yl]methyl 2-chloroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3O2/c12-5-11(17)18-7-9-6-16(15-14-9)10-3-1-8(13)2-4-10/h1-4,6H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZXCYBOZHNQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=N2)COC(=O)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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